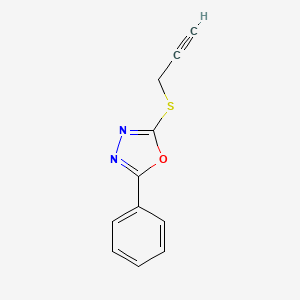

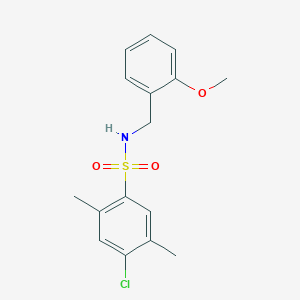

![molecular formula C14H15N3O2 B4582104 4-[(6-甲基嘧啶-4-基)氨基]苯甲酸乙酯](/img/structure/B4582104.png)

4-[(6-甲基嘧啶-4-基)氨基]苯甲酸乙酯

描述

Synthesis Analysis

The synthesis of derivatives related to ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate involves key reactions like aldol condensation and the reaction with guanidine in the presence of dry alcohol to convert 4-ethyl-6methylpyrimidin-2-amine. These processes highlight the compound's versatile reactivity and the potential for producing various derivatives with significant antibacterial and antifungal activity, akin to standard drugs like Streptomycin and Amphotericin-B (M. Laxmi, G. Ravi, & A. Nath, 2019).

Molecular Structure Analysis

The molecular structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, a compound with similarities to the target molecule, was determined using single-crystal X-ray crystallography. This method provided detailed insights into the compound's triclinic crystal system and intramolecular hydrogen bonding, which is critical for understanding the structural characteristics and potential interaction mechanisms of ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate derivatives (I. Manolov, B. Morgenstern, & K. Hegetschweiler, 2012).

Chemical Reactions and Properties

Ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate derivatives exhibit a range of chemical reactions, including interactions with acetamidine to produce 2-methylpyrimidin-4(3H)-ones and transformations involving heterocyclic amines to generate various heteroaryl substituted compounds. These reactions underscore the compound's capacity for forming diverse structures and its role as a precursor in the synthesis of heterocyclic compounds (R. R. Roberts, Stephen R. Landor, & E. Bolessa, 1994).

Physical Properties Analysis

The physical properties of ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate derivatives, such as solubility, melting points, and crystalline structure, can be inferred from studies on similar compounds. For instance, the analysis of ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate demonstrated methods for synthesizing compounds with defined physical properties, providing insights into manipulating the physical characteristics of similar compounds for various applications (N. H. Al-Said & Ayat M. Al-Sghair, 2013).

科学研究应用

苯佐卡因相关的正铁血红蛋白血症

苯佐卡因是一种局部麻醉剂,与“4-[(6-甲基嘧啶-4-基)氨基]苯甲酸乙酯”密切相关,已被证实与正铁血红蛋白血症有关,这是一种损害血液携氧能力的疾病。Kuschner 等人 (2000) 的一项研究记录了第一例健康研究参与者苯佐卡因相关正铁血红蛋白血症,将已知的风险人群扩大到包括即使没有既往疾病的人群 (Kuschner 等人,2000)。

苯甲酸钠作为精神分裂症的辅助治疗

苯甲酸钠是另一种在结构上与“4-[(6-甲基嘧啶-4-基)氨基]苯甲酸乙酯”相关的化合物,已被探索作为精神分裂症的辅助治疗。一项随机、双盲、安慰剂对照试验发现,苯甲酸钠显着改善了慢性精神分裂症患者的各种症状域和神经认知,说明了苯甲酸盐化合物在精神疾病治疗中的潜力 (Lane 等人,2013)。

局部麻醉剂过敏反应

氯乙烷和苯佐卡因等化合物的接触性皮炎过敏风险强调了了解相关酯类(包括“4-[(6-甲基嘧啶-4-基)氨基]苯甲酸乙酯”)致敏潜力的重要性。报告表明,即使在化学上无关的局部麻醉剂也能引发过敏反应,这凸显了对替代化合物的谨慎和进一步研究的需求,这些化合物具有降低致敏风险 (Jl 等人,2009)。

中毒治疗的潜力

与 4-甲基吡唑等化合物的结构相似性(该化合物已被用于治疗乙二醇中毒)表明“4-[(6-甲基嘧啶-4-基)氨基]苯甲酸乙酯”在毒理学和急诊医学中的应用潜力。对 4-甲基吡唑的研究表明其在减少中毒的代谢后果方面有效,指出了相关化合物在临床毒理学中的更广泛潜力 (Baud 等人,1986)。

阿尔茨海默病治疗

苯甲酸钠在阿尔茨海默病早期治疗中的疗效调查揭示了苯甲酸衍生物的神经保护和认知功能改善潜力。一项关于苯甲酸钠的研究表明,阿尔茨海默病早期患者的认知和整体功能得到显着改善,这表明“4-[(6-甲基嘧啶-4-基)氨基]苯甲酸乙酯”可能有助于神经退行性疾病的新治疗方法 (Lin 等人,2014)。

属性

IUPAC Name |

ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-3-19-14(18)11-4-6-12(7-5-11)17-13-8-10(2)15-9-16-13/h4-9H,3H2,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDORIAOWFRZVAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

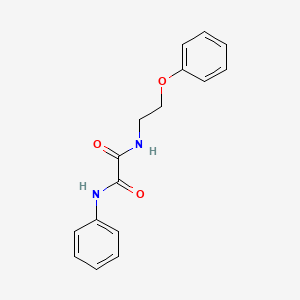

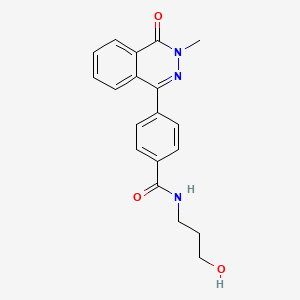

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4582025.png)

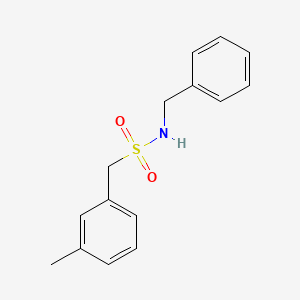

![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4582033.png)

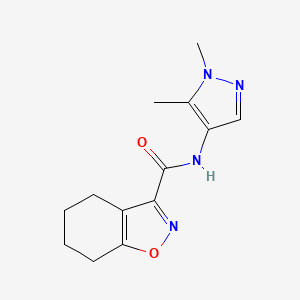

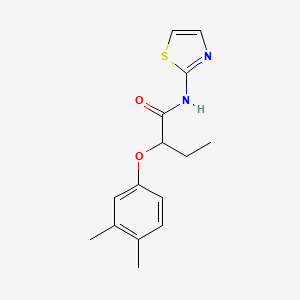

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4582041.png)

![ethyl 3-({[(2,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4582093.png)

![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4582128.png)

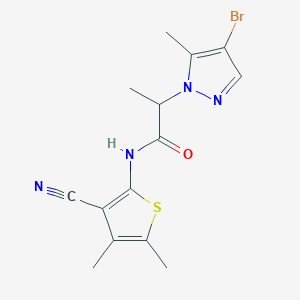

![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4582133.png)